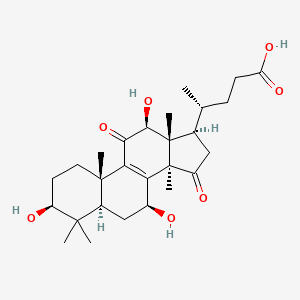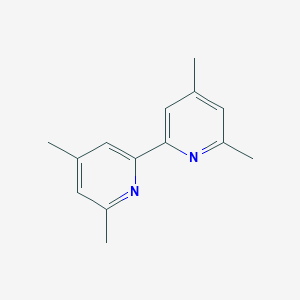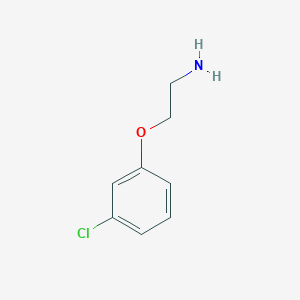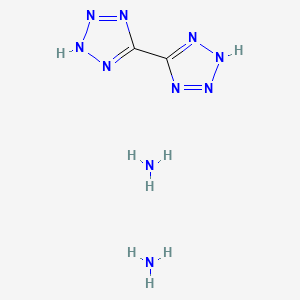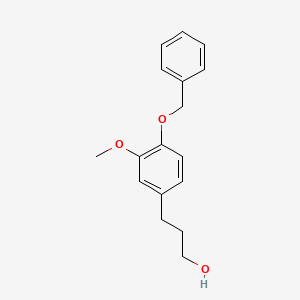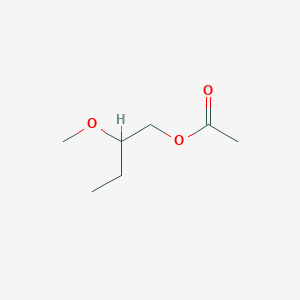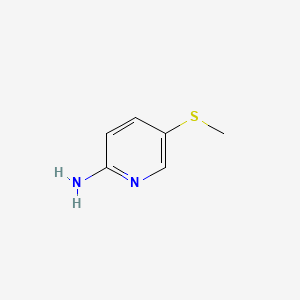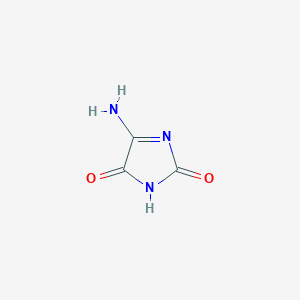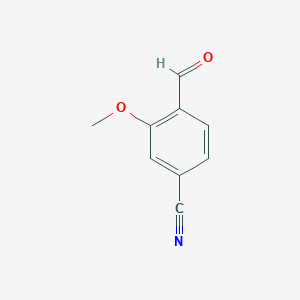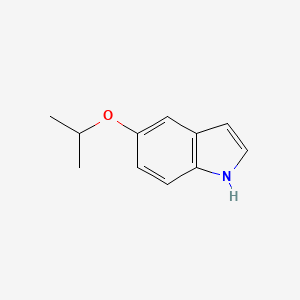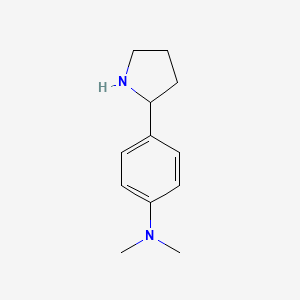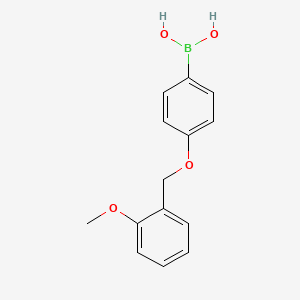
(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid
Descripción general
Descripción
(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid, also known as MBO-PBA, is a boronic acid derivative that has gained significant attention in recent years for its potential applications in the field of medicinal chemistry. This compound is a versatile building block that can be used in the synthesis of a wide range of biologically active molecules.
Aplicaciones Científicas De Investigación
Molecular Recognition and Chemosensing
(Zhu et al., 2006) explored the N-B interactions in boronic acids and esters, focusing on their application in molecular recognition and chemosensing. Their study on o-(pyrrolidinylmethyl)phenylboronic acid and its complexes provides insights into the formation of an intramolecular N-B dative bond, which is crucial for designing future chemosensing technologies targeting physiologically important substances like saccharides, alpha-hydroxycarboxylates, and catecholamines.
Synthesis of Complex Molecules
(Das et al., 2011) focused on synthesizing boron-containing phthalazin-1(2H)-one and benzo[b][1,4] oxazine derivatives as potential HGF-mimetic agents. The use of boronic acid derivatives in these syntheses showcases the versatility of boronic acids in creating complex molecules with potential biological applications.
Formation and Study of New Chemical Compounds
(Nishihara et al., 2002) reported the formation of new tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex. This research contributes to our understanding of the chemical properties and potential applications of boron-containing compounds in various chemical reactions.
Catalysis and Organic Synthesis
(Arnold et al., 2008) prepared derivatives of N,N-di-isopropylbenzylamine-2-boronic acid, demonstrating their utility as catalysts for direct amide formation between carboxylic acids and amines. This highlights the role of boronic acid derivatives in facilitating organic synthesis reactions under mild conditions.
Antiviral Therapeutics
(Khanal et al., 2013) discussed the potential of phenylboronic-acid-modified nanoparticles as antiviral inhibitors, specifically against the Hepatitis C virus. This innovative approach indicates the broad potential of boronic acids in biomedical applications, including antiviral therapeutics.
Safety And Hazards
Propiedades
IUPAC Name |
[4-[(2-methoxyphenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-14-5-3-2-4-11(14)10-19-13-8-6-12(7-9-13)15(16)17/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZFEBLXRQPHIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC=CC=C2OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584718 | |
| Record name | {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((2-Methoxybenzyl)oxy)phenyl)boronic acid | |
CAS RN |
871125-74-5 | |
| Record name | {4-[(2-Methoxyphenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



